molecular formula C12H16N4 B2674764 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 137898-68-1

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2674764
CAS RN: 137898-68-1
M. Wt: 216.288
InChI Key: XBTIVKKHGCXLGP-UHFFFAOYSA-N
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Description

“1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One of the methods involves the cyclization of amido-nitriles . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of “1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole” can be determined using various spectroscopic techniques like IR, NMR, and HRMS .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, they can be used as ligands and organocatalysts in modern organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole” can be determined using various techniques. For instance, its molecular weight can be determined .

Safety And Hazards

The safety data sheet for imidazole indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child .

Future Directions

Imidazole derivatives are being deployed in a variety of applications, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

1-methyl-2-piperazin-1-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIVKKHGCXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Synthesis routes and methods

Procedure details

A mixture of 1 g (6.02 mmol) of 2-chloro-1-methyl-benzimidazole and 2.58 g (30 mmol) of piperazine is heated to 150° C. without a solvent. The cooled melt is combined successively with water and dilute hydrochloric acid and extracted with dichloromethane. Then the aqueous phase is made alkaline with dilute sodium hydroxide solution and extracted with dichloromethane. The organic phase is dried over sodium sulphate and concentrated by evaporation. The product is purified by column chromatography on silica gel (eluant: dichloromethane/ethanol/ammonia=5:1:0.1).
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